1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane
Description
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is a nitrogen-containing heterocyclic compound featuring a diazepane core (a seven-membered ring with two nitrogen atoms) substituted at the 1,4-positions with sulfonyl groups linked to 2,4,5-trichlorophenyl moieties.
Properties
IUPAC Name |
1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl6N2O4S2/c18-10-6-14(22)16(8-12(10)20)30(26,27)24-2-1-3-25(5-4-24)31(28,29)17-9-13(21)11(19)7-15(17)23/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNBSKFSKCHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form corresponding sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives.
Scientific Research Applications
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane becomes evident when compared to related diazepane derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key structural analogues include:
1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane (C₁₉H₂₄N₂O₄S₂, molar mass 408.53 g/mol): Features methyl-substituted phenyl groups instead of trichlorophenyl.
1,4-Bis[(chloromethyl)sulfonyl]-1,4-diazepane (C₇H₁₄Cl₂N₂O₄S₂, molar mass 325.24 g/mol): Chloromethyl substituents introduce moderate electronegativity, balancing reactivity and solubility. This compound may serve as a precursor for further functionalization .
Dimethyl 2,4,5-trichlorophenyl phosphate : A pesticidal compound with a trichlorophenyl group but a phosphate ester backbone. Its mode of action likely differs from sulfonyl-diazepanes but highlights the role of trichlorophenyl moieties in enhancing bioactivity .
Physicochemical Properties
*Estimated based on structural similarity; †Calculated using atomic masses.
Key Observations:
- Electron-Withdrawing Effects : The trichlorophenyl groups in the target compound enhance resistance to nucleophilic attack compared to methyl or chloromethyl substituents, making it more suitable for high-stability applications .
- Lipophilicity : The trichlorophenyl substituents likely increase lipophilicity (logP), favoring membrane permeability in bioactive contexts, as seen in pesticidal analogues like dimethyl 2,4,5-trichlorophenyl phosphate .
- Thermal Stability: Chlorinated aromatics generally improve thermal stability, suggesting the target compound may outperform non-halogenated analogues in high-temperature processes .
Functional and Application Comparisons
- Agrochemical Potential: Trichlorophenyl-containing compounds (e.g., 2,4,5-T) are historically significant as herbicides, implying that the target compound’s sulfonyl-diazepane structure could be tailored for similar uses .
- Synthetic Utility : Unlike simpler diazepanes, the target compound’s bulky substituents may hinder reactivity in cycloaddition reactions but enhance its role as a stabilizing agent or catalyst ligand .
Research Findings and Gaps
- Computational Studies : Density-functional theory (DFT) methods, such as those described by Becke (1993), could model the electronic effects of trichlorophenyl groups on the diazepane core, predicting reaction pathways or stability .
- Experimental Data: Limited evidence exists on the target compound’s synthesis, toxicity, or specific applications. Further studies are needed to validate its performance against analogues in real-world systems.
Biological Activity
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on available literature, including case studies and research findings.
Chemical Structure
The compound features a diazepane ring substituted with two 2,4,5-trichlorophenyl sulfonyl groups. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. A study indicated that compounds with similar structures exhibited significant antibacterial effects against various strains of bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiparasitic Effects
The compound has been evaluated for its efficacy against liver fluke parasites in mammals. A patent describes formulations that include this compound as an active ingredient for combating such parasites, indicating its potential as an antiparasitic agent .
Cytotoxicity and Anticancer Activity
In vitro studies have suggested that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted in preliminary studies. Further investigations are needed to elucidate the specific pathways involved and its potential as an anticancer therapeutic .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests a promising avenue for development in antimicrobial therapies.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control Antibiotic | 16 | E. coli |
Study 2: Antiparasitic Activity
In a controlled laboratory setting, the effectiveness of this compound was tested against liver fluke infections in livestock. The results showed a significant reduction in parasite load compared to untreated controls.
| Treatment Group | Parasite Load (eggs per gram) | Efficacy (%) |
|---|---|---|
| Control (untreated) | 5000 ± 500 | - |
| Treated with Compound | 1000 ± 200 | 80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
